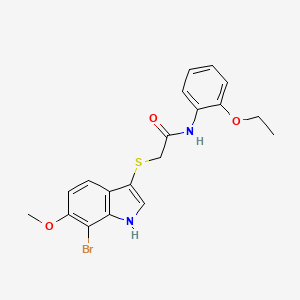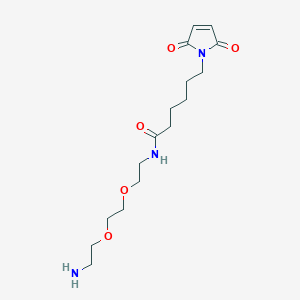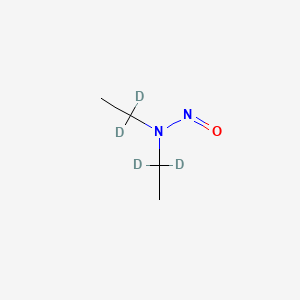
LTB4 antagonist 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LTB4 antagonist 2 is a carboxamide-acid compound known for its potential anti-inflammatory activity. It functions as an antagonist of leukotriene B4 (LTB4), a potent inflammatory mediator derived from arachidonic acid. LTB4 is involved in various inflammatory responses, making this compound a significant compound in the field of inflammation research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of LTB4 antagonist 2 involves several steps, starting with the transformation of arachidonic acid by rabbit polymorphonuclear leukocytes to form a novel dihydroxyeicosatetraenoic acid . The synthetic routes typically involve modifications of the agonist structure to create specific receptor antagonists . The reaction conditions often include the use of various reagents and catalysts to facilitate the transformation and ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. pharmaceutical firms have made significant efforts to develop specific receptor antagonists, with initial reports appearing in the late 1980s . These methods likely involve large-scale synthesis processes, optimization of reaction conditions, and purification techniques to produce the compound in sufficient quantities for research and clinical applications.
化学反应分析
Types of Reactions: LTB4 antagonist 2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its activity as an antagonist.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products: The major products formed from the reactions involving this compound include modified versions of the compound with enhanced antagonistic activity. These products are crucial for further research and development in the field of inflammation and related diseases.
科学研究应用
LTB4 antagonist 2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of leukotriene B4 and its role in inflammation . In biology, it helps researchers understand the interactions between leukotriene B4 and various cell types, including neutrophils and other immune cells . In medicine, this compound is being investigated for its potential therapeutic applications in treating inflammatory diseases, such as ulcerative colitis and experimental allergic encephalomyelitis . Additionally, it has industrial applications in the development of anti-inflammatory drugs and other related products.
作用机制
LTB4 antagonist 2 exerts its effects by binding to the leukotriene B4 receptor, thereby inhibiting the receptor’s activity . This inhibition prevents the activation of downstream signaling pathways that lead to inflammation. The molecular targets of this compound include the high-affinity receptor BLT1 and the low-affinity receptor BLT2 . By blocking these receptors, this compound reduces the recruitment and activation of inflammatory leukocytes, thereby mitigating the inflammatory response .
相似化合物的比较
Similar Compounds: Similar compounds to LTB4 antagonist 2 include other leukotriene B4 receptor antagonists, such as LY255283 and LY223982 . These compounds also target the leukotriene B4 receptor and exhibit anti-inflammatory properties.
Uniqueness: This compound is unique due to its specific structure and high affinity for the leukotriene B4 receptor, with an IC50 value of 439 nM . This high affinity makes it a potent antagonist, capable of effectively inhibiting the receptor’s activity and reducing inflammation. Additionally, its carboxamide-acid structure distinguishes it from other similar compounds, providing unique properties that enhance its effectiveness as an anti-inflammatory agent.
属性
分子式 |
C26H23NO6 |
|---|---|
分子量 |
445.5 g/mol |
IUPAC 名称 |
3-[methyl(2-phenylethyl)carbamoyl]-6-phenylmethoxy-1,4-benzodioxine-2-carboxylic acid |
InChI |
InChI=1S/C26H23NO6/c1-27(15-14-18-8-4-2-5-9-18)25(28)23-24(26(29)30)32-21-13-12-20(16-22(21)33-23)31-17-19-10-6-3-7-11-19/h2-13,16H,14-15,17H2,1H3,(H,29,30) |
InChI 键 |
NWZDWAHWAOZXKP-UHFFFAOYSA-N |
规范 SMILES |
CN(CCC1=CC=CC=C1)C(=O)C2=C(OC3=C(O2)C=C(C=C3)OCC4=CC=CC=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile](/img/structure/B12402757.png)


![Methyl 3-[7,12-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate](/img/structure/B12402770.png)
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]propanamide](/img/structure/B12402772.png)




